molecular formula C14H21Cl2N2O4P B11471334 Diethyl (2-{[(3,4-dichlorophenyl)carbamoyl]amino}propan-2-yl)phosphonate

Diethyl (2-{[(3,4-dichlorophenyl)carbamoyl]amino}propan-2-yl)phosphonate

Cat. No.: B11471334
M. Wt: 383.2 g/mol
InChI Key: JBOGJKNKIIRVOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (2-{[(3,4-dichlorophenyl)carbamoyl]amino}propan-2-yl)phosphonate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a phosphonate group, which is known for its versatility in chemical reactions and its role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (2-{[(3,4-dichlorophenyl)carbamoyl]amino}propan-2-yl)phosphonate typically involves multiple steps, starting with the preparation of the 3,4-dichlorophenyl isocyanate. This intermediate is then reacted with diethyl phosphite under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-{[(3,4-dichlorophenyl)carbamoyl]amino}propan-2-yl)phosphonate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its reactivity and properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s oxidation state.

    Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a phosphonic acid derivative, while reduction could produce a phosphine oxide.

Scientific Research Applications

Diethyl (2-{[(3,4-dichlorophenyl)carbamoyl]amino}propan-2-yl)phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.

    Medicine: Its potential as a drug candidate is being explored due to its ability to modulate biological pathways.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which Diethyl (2-{[(3,4-dichlorophenyl)carbamoyl]amino}propan-2-yl)phosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or activate enzymes that recognize phosphate substrates. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (2-{[(3,4-dichlorophenyl)carbamoyl]amino}ethyl)phosphonate
  • Diethyl (2-{[(3,4-dichlorophenyl)carbamoyl]amino}methyl)phosphonate
  • Diethyl (2-{[(3,4-dichlorophenyl)carbamoyl]amino}butyl)phosphonate

Uniqueness

Diethyl (2-{[(3,4-dichlorophenyl)carbamoyl]amino}propan-2-yl)phosphonate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the 3,4-dichlorophenyl group enhances its reactivity and potential interactions with biological targets, setting it apart from other similar compounds.

Properties

Molecular Formula

C14H21Cl2N2O4P

Molecular Weight

383.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-(2-diethoxyphosphorylpropan-2-yl)urea

InChI

InChI=1S/C14H21Cl2N2O4P/c1-5-21-23(20,22-6-2)14(3,4)18-13(19)17-10-7-8-11(15)12(16)9-10/h7-9H,5-6H2,1-4H3,(H2,17,18,19)

InChI Key

JBOGJKNKIIRVOP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C)(C)NC(=O)NC1=CC(=C(C=C1)Cl)Cl)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.